molecular formula C6H12N2O4S B3060415 N-Isopropyl-2-oxooxazolidine-3-sulfonamide CAS No. 340185-09-3

N-Isopropyl-2-oxooxazolidine-3-sulfonamide

Cat. No. B3060415
CAS RN: 340185-09-3
M. Wt: 208.24
InChI Key: LWTSNAAKXGLFDJ-UHFFFAOYSA-N
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Description

“N-Isopropyl-2-oxooxazolidine-3-sulfonamide” is a chemical compound with the CAS Number: 340185-09-3. It has a molecular weight of 208.24 and its IUPAC name is N-isopropyl-2-oxo-1,3-oxazolidine-3-sulfonamide . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “N-Isopropyl-2-oxooxazolidine-3-sulfonamide” is 1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Isopropyl-2-oxooxazolidine-3-sulfonamide” is a white to yellow solid at room temperature . It has a molecular weight of 208.24 .

Scientific Research Applications

Biologically Active Compounds and Pharmaceuticals

The oxazolidine ring is a crucial structural motif found in many biologically active compounds. Researchers have explored the synthesis of functionalized oxazolidines using 1,2-amino alcohols as starting materials . N-Isopropyl-2-oxooxazolidine-3-sulfonamide could serve as an intermediate for developing novel pharmaceuticals. Its unique structure may contribute to antimicrobial, antiviral, or antitumor properties.

Safety and Hazards

The safety information for “N-Isopropyl-2-oxooxazolidine-3-sulfonamide” includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTSNAAKXGLFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672858
Record name 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

340185-09-3
Record name 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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